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Compound Name: CDg16

Cat. No.: B1192478

Introduction

CD16, also known as FcyRaIIl, is a low-affinity receptor for the Fc portion of IgG antibodies. It is
a key marker for various immune cell populations and plays a crucial role in antibody-
dependent cell-mediated cytotoxicity (ADCC).[1][2][3] There are two isoforms of CD16: CD16a,
a transmembrane protein found on natural killer (NK) cells, macrophages, and a subset of T
cells, and CD16b, which is anchored by glycosylphosphatidylinositol (GPI) and is
predominantly expressed on neutrophils.[2][4] Accurate measurement of CD16 expression by
flow cytometry is essential for immunophenotyping, monitoring immune responses, and in the
development of therapeutic antibodies that leverage ADCC.

This application note provides a detailed protocol for the detection and quantification of CD16
expression on peripheral blood mononuclear cells (PBMCs) and neutrophils using flow
cytometry.

Principle of the Assay

Flow cytometry is a powerful technique used to measure and analyze the physical and
chemical characteristics of single cells in a fluid stream. Cells are stained with fluorescently
labeled antibodies specific for cell surface markers, such as CD16. As the stained cells pass
through a laser beam, they emit fluorescence, which is detected and quantified. This allows for
the identification and enumeration of cell populations expressing the target marker.
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Materials and Reagents

Reagent/Material Supplier (Example) Catalog Number (Example)
Anti-human CD16 Antibody )

BioLegend 302006
(clone 3G8), FITC
Anti-human CD14 Antibody o

BD Biosciences 555398
(clone M5E2), PE
Anti-human CD56 Antibody o

BD Biosciences 560842
(clone B159), PerCP-Cy5.5
Anti-human CD45 Antibody )

BioLegend 304012
(clone HI30), APC
Red Blood Cell Lysis Buffer )

BioLegend 420301

(10X)

FACS Buffer (PBS + 2% FBS +

) ] In-house preparation
0.05% Sodium Azide)

Fc Receptor Blocking Solution BioLegend 422302
Viability Dye (e.g., Zombie )

BioLegend 423105
NIR™)
Compensation Beads BD Biosciences 552843
Polystyrene Round-Bottom

Falcon 352052

Tubes (5 mL)

Experimental Protocols
A. Peripheral Blood Mononuclear Cell (PBMC) Isolation

¢ Dilute whole blood 1:1 with Phosphate Buffered Saline (PBS).

o Carefully layer 4 mL of the diluted blood over 3 mL of Ficoll-Paque™ PLUS in a 15 mL
conical tube.

o Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192478?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

o Carefully aspirate the upper plasma layer.
o Collect the buffy coat layer containing PBMCs and transfer to a new 15 mL conical tube.

e Wash the PBMCs by adding PBS to a final volume of 15 mL and centrifuge at 300 x g for 10
minutes.

o Discard the supernatant and resuspend the cell pellet in FACS buffer.

o Count the cells and adjust the concentration to 1 x 10"7 cells/mL in FACS buffer.

B. Whole Blood Staining for Neutrophil Analysis

e Collect whole blood in EDTA tubes.
 In a polystyrene tube, add 100 pL of whole blood.

e Proceed directly to the staining protocol (Section C). Red blood cell lysis will be performed
after staining.

C. Antibody Staining

e To 100 pL of cell suspension (PBMCs or whole blood), add Fc receptor blocking solution and
incubate for 10 minutes at room temperature.[5] This step is crucial to prevent non-specific
binding of antibodies to Fc receptors.

» Add the predetermined optimal concentration of fluorescently labeled antibodies against
CD16 and other markers of interest (e.g., CD14, CD56, CD45).

» Vortex gently and incubate for 20-30 minutes at 4°C in the dark.

e For PBMCs: Wash the cells by adding 2 mL of FACS buffer and centrifuge at 300 x g for 5
minutes. Discard the supernatant.

e For Whole Blood: Add 2 mL of 1X Red Blood Cell Lysis Buffer and incubate for 10-15
minutes at room temperature in the dark. Centrifuge at 500 x g for 5 minutes and discard the
supernatant.
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e Resuspend the cell pellet in 300-500 pL of FACS buffer.

« If a viability dye is used, follow the manufacturer's protocol, typically before the Fc block step.

D. Flow Cytometry Data Acquisition

o Set up the flow cytometer with the appropriate laser and filter configuration for the
fluorochromes being used.

e Use unstained cells to set the forward scatter (FSC) and side scatter (SSC) voltages and to
assess autofluorescence.

e Use single-stained compensation beads or cells for each fluorochrome to set up the
compensation matrix to correct for spectral overlap.[6][7][8][9][10]

e Acquire data for each sample, collecting a sufficient number of events (typically 50,000 -
100,000 events in the initial gate).

Data Analysis and Gating Strategy

Data analysis is performed using flow cytometry analysis software (e.g., FlowJo™, FCS
Express™). A typical gating strategy for identifying CD16-expressing cells is as follows:

Gate on single cells: Use FSC-A vs FSC-H to exclude doublets.[11]

» Gate on viable cells: Use a viability dye to exclude dead cells, which can non-specifically
bind antibodies.

o Gate on leukocytes: Use CD45 vs SSC to identify the leukocyte population and exclude
debris.

« |dentify Monocytes and NK cells (from PBMCs):
o From the leukocyte gate, use CD14 and CD16 to identify monocyte subsets:
» Classical monocytes: CD14++CD16-[12][13]

» [Intermediate monocytes: CD14++CD16+[12][13]
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= Non-classical monocytes: CD14+CD16++[12][13]

o From the lymphocyte gate (identified by FSC and SSC), use CD56 and CD16 to identify

NK cell subsets:

= CD56brightCD16- NK cells

s CD56dimCD16+ NK cells

« ldentify Neutrophils (from whole blood):

o From the granulocyte gate (identified by FSC and SSC), neutrophils can be identified by

their high expression of CD16 and lack of CD14 expression.[14]

Expected Results

The expression of CD16 varies among different immune cell populations. The following table

summarizes the expected expression patterns.

Cell Population

Marker Combination

Expected CD16

Expression
Monocytes
Classical CD14++CD16- Negative
Intermediate CD14++CD16+ Positive
Non-classical CD14+CD16++ Bright Positive
NK Cells
CD56dim CD56+CD16+ Bright Positive
CD56bright CD56++CD16- Negative/Dim
Neutrophils CD14-CD16++ Bright Positive
Eosinophils Negative/Low[1]
Basophils Negative
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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